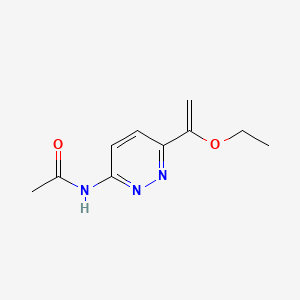

N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide

Descripción general

Descripción

N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide is an organic compound with the molecular formula C10H13N3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide typically involves the reaction of 6-chloropyridazine with ethyl vinyl ether in the presence of a base, followed by acetylation. The reaction conditions often include:

Temperature: Ambient to slightly elevated temperatures.

Solvent: Common solvents include ethanol or other polar solvents.

Catalysts: Bases such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, especially at the pyridazine ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Polar solvents like ethanol, methanol, or dimethyl sulfoxide.

Major Products:

Oxidation Products: Depending on the conditions, products may include carboxylic acids or ketones.

Reduction Products: Typically results in the formation of amines or alcohols.

Substitution Products: Various substituted pyridazines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Inhibition of Cyclin-Dependent Kinases

Research indicates that N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide may act as a significant inhibitor of cyclin-dependent kinases. CDKs are crucial for regulating the cell cycle, making them vital targets for cancer therapy. Inhibitors like this compound can impede cell division in cancer cells, potentially limiting tumor growth. Preliminary studies have shown that it exhibits anti-proliferative effects on various cancer cell lines, warranting further investigation into its mechanism of action and therapeutic efficacy.

Potential Applications in Disease Treatment

This compound has been explored for its potential applications in treating various diseases:

- Cancer Therapy : As a CDK inhibitor, it may be effective against different types of cancer by halting cancer cell proliferation.

- Inflammatory and Autoimmune Diseases : The compound's structural analogs have been investigated for their ability to treat conditions such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease .

Comparative Analysis with Related Compounds

To understand the unique profile of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(6-(1-Methylvinyl)pyridazin-3-yl)acetamide | Similar pyridazine core | Potential anti-cancer properties | Methyl substitution alters lipophilicity |

| 6-(1-Ethoxyvinyl)pyridazine | Lacks acetamide functionality | Limited biological data available | Simpler structure may lead to different reactivity |

| N-(4-(1-Ethoxyvinyl)pyrimidin-2-yl)acetamide | Pyrimidine instead of pyridazine | Potential anti-inflammatory activity | Different heterocyclic base may influence target specificity |

This comparison highlights the distinct biological profile and potential therapeutic applications of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

- Synthesis Pathways : The synthesis typically involves multiple steps requiring optimization for yield and purity. Researchers have developed various synthetic routes to enhance the efficiency of producing this compound.

- Cytotoxicity Studies : Initial cytotoxicity assessments against human cancer cell lines like HepG2 and MDA-MB-231 indicate promising results, suggesting that this compound could serve as a lead candidate for further development in cancer therapeutics.

- Mechanism of Action : Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its effects on cellular pathways involved in cancer progression and inflammation.

Mecanismo De Acción

The mechanism of action of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide depends on its specific application:

Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity.

Pathways Involved: The compound could affect various biochemical pathways, including signal transduction or metabolic pathways.

Comparación Con Compuestos Similares

Pyridazine Derivatives: Compounds like 6-chloropyridazine or 3,6-dichloropyridazine.

Vinyl Ethers: Compounds such as ethyl vinyl ether or other alkyl vinyl ethers.

Uniqueness:

Structural Features: The presence of both the ethoxyvinyl and acetamide groups on the pyridazine ring makes it unique.

Reactivity: Its specific reactivity profile, including the types of reactions it undergoes and the conditions required, distinguishes it from other similar compounds.

Actividad Biológica

N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide is a pyridazine derivative that has attracted attention for its potential biological activities, particularly in the context of cancer therapy. This article examines the compound's biological activity, synthesis, and structure-activity relationships, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C${12}$H${14}$N${2}$O${2}$. Its unique structure features a pyridazine ring with an ethoxyvinyl group and an acetamide moiety, which contributes to its physicochemical properties such as weak basicity and high dipole moment. These characteristics facilitate π-π stacking interactions and hydrogen bonding, critical for drug-target interactions.

Preliminary studies suggest that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. CDK inhibitors are valuable in cancer treatment as they can halt cell division in cancer cells, thereby limiting tumor growth. The compound's anti-proliferative effects have been observed across various cancer cell lines, indicating its potential as a therapeutic agent.

Cytotoxicity Studies

Research has shown that this compound exhibits significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The following table summarizes the cytotoxic effects observed in these studies:

| Cell Line | IC$_{50}$ (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12.5 | CDK inhibition |

| MDA-MB-231 | 15.0 | Induction of apoptosis |

These results underscore the compound's potential as a candidate for further development in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how structural modifications influence its biological activity. The following table compares this compound with similar derivatives:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(6-(1-Methylvinyl)pyridazin-3-yl)acetamide | Similar pyridazine core | Potential anti-cancer properties | Methyl substitution alters lipophilicity |

| 6-(1-Ethoxyvinyl)pyridazine | Lacks acetamide functionality | Limited biological data available | Simpler structure may lead to different reactivity |

| N-(4-(1-Ethoxyvinyl)pyrimidin-2-yl)acetamide | Pyrimidine instead of pyridazine | Potential anti-inflammatory activity | Different heterocyclic base influences specificity |

This comparison highlights how variations in structure can lead to different biological profiles and therapeutic potentials.

Case Studies and Research Findings

Recent studies have focused on optimizing the synthesis of this compound analogs to enhance their efficacy and selectivity against CDKs. For instance, a comparative modeling approach was employed to explore the selectivity of various CDK inhibitors, revealing insights into their binding affinities and inhibitory effects .

Synthesis Pathways

The synthesis of this compound typically involves several steps that require careful optimization to maximize yield and purity. Key synthetic strategies include:

- Formation of the Pyridazine Ring : Utilizing appropriate precursors and reaction conditions.

- Introduction of Ethoxyvinyl Group : Employing vinylation techniques.

- Acetamide Formation : Converting the intermediate into the final product through acylation.

These synthetic pathways are crucial for developing analogs with varied biological activities .

Propiedades

IUPAC Name |

N-[6-(1-ethoxyethenyl)pyridazin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-4-15-7(2)9-5-6-10(13-12-9)11-8(3)14/h5-6H,2,4H2,1,3H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCSULITWKKWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=NN=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724365 | |

| Record name | N-[6-(1-Ethoxyethenyl)pyridazin-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-40-1 | |

| Record name | N-[6-(1-Ethoxyethenyl)pyridazin-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.